L-Selenomethionine-(methyl-13C)
Overview
Description
L-Selenomethionine-(methyl-13C) is a selenium-containing amino acid where the methyl group is labeled with carbon-13. This compound is a derivative of selenomethionine, which is a naturally occurring amino acid found in various plants and grains. Selenium is an essential trace element that plays a crucial role in various biological processes, including antioxidant defense and thyroid hormone metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Selenomethionine-(methyl-13C) typically involves the following steps:
Reaction of L-methionine with iodomethane: This reaction occurs in water to form an intermediate compound.
Reaction with selenium sodium methoxide: The intermediate is then reacted with selenium sodium methoxide in an alcohol solvent. After the reaction is complete, the mixture is quenched with glacial acetic acid, and the pH is adjusted to 5-6. .
Industrial Production Methods
Industrial production methods for L-Selenomethionine-(methyl-13C) are designed to be cost-effective and environmentally friendly. The raw materials and reagents used are commercially available, and the process avoids the generation of malodorous and toxic byproducts, making it favorable for labor protection and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
L-Selenomethionine-(methyl-13C) undergoes various chemical reactions, including:
Oxidation: This compound can be readily oxidized, which is a common reaction for selenium-containing compounds.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used in reactions with L-Selenomethionine-(methyl-13C) include hydrogen peroxide and other peroxides.
Substitution conditions: Substitution reactions often occur under mild conditions, given the chemical similarity between selenium and sulfur.
Major Products
The major products formed from these reactions include various selenium-containing compounds, which can be further utilized in biochemical and industrial applications .
Scientific Research Applications
L-Selenomethionine-(methyl-13C) has a wide range of scientific research applications:
Mechanism of Action
L-Selenomethionine-(methyl-13C) exerts its effects primarily through its incorporation into proteins as selenoproteins. These selenoproteins function as antioxidants, protecting cells from damage caused by reactive oxygen species. The compound also plays a role in the formation and recycling of glutathione, another important antioxidant . The molecular targets and pathways involved include the depletion of reactive oxygen species and the enhancement of antioxidant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: Another selenium-containing amino acid that is incorporated into specific proteins as directed by the genetic code.
Se-methylselenocysteine: A major form of selenium found in certain plants, which is not incorporated into proteins but has significant biological activity.
Uniqueness
L-Selenomethionine-(methyl-13C) is unique due to its incorporation into proteins in place of methionine, which aids in the structural elucidation of proteins by X-ray crystallography. The carbon-13 labeling also makes it a valuable tool in metabolic studies and tracer experiments .
Properties
IUPAC Name |
(2S)-2-amino-4-(113C)methylselanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-YWQIHCTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][Se]CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745875 | |
Record name | (2S)-2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217470-45-5 | |
Record name | (2S)-2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Selenomethionine-(methyl-13C) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.